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Compound of Interest

Compound Name: Carbobenzoxyhomoserine

Cat. No.: B152181

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for N-Cbz-L-homoserine (N-(Benzyloxycarbonyl)-L-homoserine). Due to the limited availability
of directly published complete datasets for this specific molecule, this guide presents predicted
values based on the analysis of structurally similar compounds, namely other Cbz-protected
amino acids and homoserine derivatives. This document aims to serve as a valuable resource
for the identification and characterization of N-Cbz-L-homoserine in a research and
development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for N-Cbz-L-homoserine. These predictions are derived
from established principles of spectroscopy and data from analogous molecules.

Table 1: Predicted *H NMR Data for N-Cbz-L-homoserine
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~7.35 m 5H CeHs- (Aromatic)
~5.10 S 2H -CH2-Ph
~5.0-5.2 d 1H NH
~4.3-4.4 m 1H a-CH
~3.6-3.7 t 2H y-CH:
~2.5 brs 1H -OH
~1.9-2.1 m 2H 3-CH:z

Note: Spectra are typically recorded in deuterated solvents such as CDCIs or DMSO-de.

Chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted **C NMR Data for N-Cbz-L-homoserine

Chemical Shift (8) (ppm)

Assignment

~173-175 C=0 (Carboxylic acid)
~156-157 C=0 (Carbamate)
~136-137 C (Aromatic, quaternary)
~128.5 CH (Aromaitic)

~128.0 CH (Aromaitic)

~127.8 CH (Aromatic)

~67 -CHz-Ph

~58-60 y-CH2

~53-55 o-CH

~33-35 B-CH2
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Table 3: Predicted IR Absorption Data for N-Cbz-L-

homoserine
Wavenumber (cm~?) Intensity Assignment
O-H stretch (Alcohol and
3400-3200 Broad ) )
Carboxylic acid)
3300-3200 Medium N-H stretch (Amide)
3100-3000 Medium C-H stretch (Aromatic)
3000-2850 Medium C-H stretch (Aliphatic)
~1720-1700 Strong C=0 stretch (Carboxylic acid)
~1690-1670 Strong C=0 stretch (Amide I)
~1540-1520 Medium N-H bend (Amide I1)
~1250 Strong C-O stretch (Carbamate)

Table 4: Predicted Mass Spectrometry Data for N-Cbz-L-

homoserine
m/z lon
254.1023 [M+H]*+
276.0842 [M+Na]*
236.0917 [M-H20+H]*
108.0597 [C7H8O]* (benzyl fragment)
91.0542 [C7H7]* (tropylium ion)

Note: The molecular formula for N-Cbz-L-homoserine is C12H15NOs, with a molecular weight of
253.25 g/mol .

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound such as N-Cbz-L-homoserine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical structure and
connectivity of the molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-L-homoserine in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio (typically 16-64 scans).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).
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o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C (typically several hundred to thousands of scans).

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid N-Cbz-L-homoserine sample directly onto the ATR
crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:

o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
o Data Analysis:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify the characteristic absorption bands corresponding to the functional groups in the
molecule.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of N-Cbz-L-homoserine (e.g., 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

¢ Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap mass spectrometer, coupled to an electrospray ionization (ESI) source.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode to observe protonated molecules
([M+H]*) and other adducts (e.g., [M+Na]*).

o Set the mass range to cover the expected molecular weight of the compound.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate
fragment ions.

o Data Analysis:

o Determine the accurate mass of the molecular ion and compare it with the calculated
exact mass of N-Cbz-L-homoserine.

o Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized organic compound like N-Cbz-L-homoserine.
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General workflow for spectroscopic analysis of a synthetic compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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